molecular formula C15H14N2O3 B7511973 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one

4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one

Cat. No. B7511973
M. Wt: 270.28 g/mol
InChI Key: GEVGEXOGTZUJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anticancer properties. It was first synthesized in the 1980s by researchers at the University of Auckland, New Zealand, and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokine production. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been shown to activate the production of tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), both of which are important mediators of the immune response. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.
Biochemical and Physiological Effects:
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis and inhibit angiogenesis, both of which are important mechanisms in the treatment of cancer. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been shown to activate the immune system and induce cytokine production, which may play a role in its anticancer effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one is that it is relatively easy to synthesize and has been optimized for large-scale production. This makes it a cost-effective candidate for preclinical and clinical studies. However, 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to have limited solubility in water, which may limit its effectiveness in certain applications. In addition, 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been shown to have a relatively short half-life in the body, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for research on 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one. One area of interest is the development of more effective formulations of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one that can improve its solubility and efficacy. Another area of interest is the identification of biomarkers that can predict the response of tumors to 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one treatment. Finally, there is interest in exploring the potential of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one in combination with other anticancer therapies, such as immunotherapy and targeted therapy.
Conclusion:
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one is a synthetic compound that has been extensively studied for its potential anticancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, both of which are important mechanisms in the treatment of cancer. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. While there are limitations to the use of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one, it remains a promising candidate for further research and development.

Synthesis Methods

The synthesis of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one involves several steps, including the condensation of 2-acetylpyridine with 2-aminophenol to form a benzoxazine intermediate. This intermediate is then reacted with ethyl chloroformate to form the final product, 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one. The synthesis of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one is relatively straightforward and has been optimized for large-scale production.

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been extensively studied for its potential anticancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, both of which are important mechanisms in the treatment of cancer. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-16-7-6-11(10-14(16)18)15(19)17-8-9-20-13-5-3-2-4-12(13)17/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVGEXOGTZUJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N2CCOC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.